molecular formula C21H21NO4 B2687127 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid CAS No. 2137554-08-4

3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid

Cat. No.: B2687127
CAS No.: 2137554-08-4
M. Wt: 351.402
InChI Key: TVLBBMJGMYQHIP-UHFFFAOYSA-N
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Description

3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected azetidine derivative. The Fmoc group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups like tert-butoxycarbonyl (Boc) . The compound features a four-membered azetidine ring, which introduces conformational rigidity compared to larger cyclic amines (e.g., piperidine or pyrrolidine). This rigidity may enhance binding specificity in molecular interactions, such as enzyme inhibition or receptor targeting. The propanoic acid moiety provides a carboxylic acid functional group, enabling conjugation with other molecules or solid supports. Applications include its use as a building block in peptide mimetics, drug discovery, and chemical biology studies .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)10-9-14-11-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLBBMJGMYQHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid typically involves multiple steps One common method starts with the protection of the azetidine ring using the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites within the molecule. This enables the compound to participate in various biochemical pathways, including those involved in peptide synthesis and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid and analogous compounds:

Compound Name Molecular Formula Key Features Applications/Properties Reference
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid C₂₃H₂₃NO₄ - Fmoc-protected azetidine
- Propanoic acid chain
Peptide synthesis, rigid scaffold for bioactive molecules
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid C₂₁H₂₁NO₄ - Propanoic acid substituent at C2 (vs. C3 in target)
- Methyl group
Altered steric and electronic properties due to substitution position
(S)-2-((Fmoc)amino)-3-(1-(Boc)azetidin-3-yl)propanoic acid C₂₆H₃₂N₂O₆ - Dual Fmoc/Boc protection
- Chiral center (S-configuration)
Stepwise deprotection in SPPS; enhanced stability during acidic/basic conditions
3-((Fmoc)amino)propanoic acid C₁₈H₁₇NO₄ - No azetidine ring
- Linear chain
Simpler structure for flexible conjugation
(S)-2-((Fmoc)amino)-3-(1-methylindol-3-yl)propanoic acid C₂₇H₂₄N₂O₄ - Indole substituent
- Chiral center
π-π stacking interactions in protein binding; potential for fluorescence studies
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ - Piperazine ring (6-membered)
- Acetic acid chain
Larger ring size for increased flexibility; used in linker chemistry

Key Comparative Analysis

Azetidine vs. Indole-containing analogs: Compounds like (S)-2-((Fmoc)amino)-3-(1-methylindol-3-yl)propanoic acid leverage aromatic indole groups for hydrophobic interactions, which the azetidine-based compound lacks .

Protecting Group Strategies The dual Fmoc/Boc protection in (S)-2-((Fmoc)amino)-3-(1-(Boc)azetidin-3-yl)propanoic acid allows sequential deprotection (Fmoc: base-sensitive, Boc: acid-sensitive), enabling complex multi-step syntheses . The target compound’s single Fmoc group simplifies workflows but limits orthogonal protection options.

Substituent Position and Chain Length The propanoic acid chain’s substitution position (C3 in the target vs. Shorter chains (e.g., acetic acid in 2-[4-(Fmoc)piperazin-1-yl]acetic acid) reduce steric hindrance, favoring applications in linker chemistry .

Biological and Chemical Applications

  • The azetidine-based compound is favored in rigid scaffold designs for enzyme inhibitors or receptor ligands .
  • Indole-containing analogs are prioritized in fluorescence-based studies due to their aromatic properties .

Biological Activity

3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid, also known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula: C21H21NO4
  • IUPAC Name: 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid
  • SMILES Notation: CC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

The structure includes a fluorenylmethoxycarbonyl group, which is significant for its biological interactions and stability.

Synthesis

The synthesis of this compound typically involves the coupling of azetidine derivatives with fluorenylmethoxycarbonyl (Fmoc) groups. The process requires careful control of reaction conditions to ensure high purity and yield.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)propanoic acid exhibit promising antitumor properties. For instance, azetidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.

A study reported that derivatives of azetidine demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific structure and substituents present .

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. Compounds with similar azetidine structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Case Studies

  • Antitumor Efficacy in vitro:
    A recent study tested a series of azetidine derivatives against human cancer cell lines. Compound 5f, structurally related to our compound of interest, exhibited an IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), indicating strong inhibitory activity .
  • Antimicrobial Screening:
    Another study evaluated the antimicrobial potential of azetidine derivatives in vitro against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Organism
Antitumor Activity5.3Human Ribonucleotide Reductase
Antimicrobial Activity10Escherichia coli
Antimicrobial Activity15Staphylococcus aureus

Q & A

Basic Research Questions

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound, and how is it strategically applied in peptide synthesis?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling reactions. The fluorenyl moiety enhances UV visibility for monitoring reaction progress .
  • Key Data : Fmoc deprotection kinetics are pH-dependent; incomplete removal can lead to truncated peptides. Optimal conditions require balancing reaction time (10–30 minutes) and piperidine concentration to minimize side reactions .

Q. How is the compound characterized for purity and structural integrity?

  • Methodological Answer :

  • HPLC : Purity is assessed using reverse-phase HPLC with UV detection (λ = 254–280 nm). A purity threshold of ≥95% is typical for research-grade material .
  • NMR : 1^1H and 13^13C NMR confirm structural features, such as the azetidine ring protons (δ 3.5–4.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C24_{24}H25_{25}NO4_4) .

Advanced Research Questions

Q. How can synthesis yield be optimized for 3-(1-Fmoc-azetidin-3-yl)propanoic acid?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for efficient activation of the carboxylic acid group.
  • Temperature Control : Maintain reactions at 0–25°C to prevent epimerization or Fmoc cleavage .
    • Data Contradictions : Some protocols report higher yields with DCM (80%) versus THF (60%) due to better substrate solubility .

Q. How do structural modifications (e.g., azetidine vs. pyrrolidine) impact biological activity in drug discovery?

  • Methodological Answer :

  • Comparative Assays : Test analogs in enzyme inhibition assays (e.g., proteases) to evaluate binding affinity changes. For example, replacing azetidine with pyrrolidine may alter steric hindrance and hydrogen-bonding interactions .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and identify critical interactions (e.g., Fmoc stacking with hydrophobic pockets) .
    • Key Data : Azetidine-containing analogs show 2–3× higher selectivity for serine proteases compared to pyrrolidine derivatives .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate Experiments : Validate findings under standardized conditions (e.g., buffer pH 7.4, 37°C) .
  • Control for Degradation : Monitor compound stability via LC-MS during assays; Fmoc-protected compounds may hydrolyze in aqueous media, generating false negatives .
  • Cross-Reference Analog Libraries : Compare results with structurally similar compounds (e.g., 3-(4-fluorophenyl) derivatives) to identify trends .

Handling and Safety Considerations

Q. What are critical storage and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Lyophilized powder remains stable for 3 years; solutions in DMSO should be used within 1 month .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity (oral LD50_{50} > 2000 mg/kg in rats) and skin irritation risks. Avoid dust formation .

Comparative Structural Analysis

Q. How does this compound compare to analogs with alternative protecting groups?

  • Methodological Answer :

  • Table 1 : Key Properties of Fmoc-Protected Analogs
Compound NamePurity (%)Solubility (DMF)Stability (pH 7.4)Reference
3-(1-Fmoc-azetidin-3-yl)propanoic acid99.850 mg/mL48 hours
2-(1-Boc-azetidin-3-yl)acetic acid98.530 mg/mL72 hours
  • Insight : Fmoc offers superior UV traceability compared to Boc, but Boc provides greater aqueous stability .

Future Research Directions

Q. What emerging applications exist for this compound beyond peptide synthesis?

  • Methodological Answer :

  • Materials Science : Incorporate into polymers for stimuli-responsive hydrogels; the azetidine ring enables crosslinking via photoactivation .
  • Drug Delivery : Conjugate with nanoparticles (e.g., PLGA) for controlled release; Fmoc enhances cellular uptake in vitro .

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